![molecular formula C12H12F4N2O B1449573 2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 1550149-01-3](/img/structure/B1449573.png)
2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine
Übersicht
Beschreibung
“2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine”, also known as TFP, is a compound of interest in the field of scientific research due to its unique properties and potential applications. It is a small molecule with a molecular weight of 276.23 g/mol . The IUPAC name for this compound is 1-[(6-fluoro-2-pyridinyl)carbonyl]-3-(trifluoromethyl)piperidine .
Molecular Structure Analysis
The molecular formula of TFP is C12H12F4N2O . The InChI code, which provides a unique identifier for the molecule, is 1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2 .Physical And Chemical Properties Analysis
TFP is an oil at room temperature . The storage temperature and shipping temperature are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, such as 2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine, are key structural motifs in active agrochemical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to their biological activities . They are primarily used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been approved . These compounds are used due to their unique biological activities.
Synthesis of Active Ingredients
The compound is used in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . The presence of fluorine and pyridine structure results in superior properties when compared to traditional phenyl-containing compounds .
Ligands in Catalytic Reactions
Similar compounds, such as 3-(trifluoromethyl)-2-pyridone, are extensively used as ligands in catalytic reactions such as directed C-H activation . The trifluoromethyl substituent tunes its metal-binding affinity and limits the reaction site for improving regioselectivity .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by compounds like 2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine . These advances have been significant in the agrochemical, pharmaceutical, and functional materials fields .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-fluoropyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORAZQPXFAMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC(=CC=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



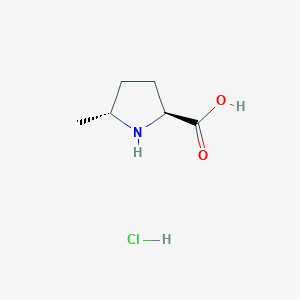
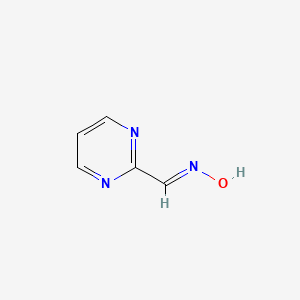
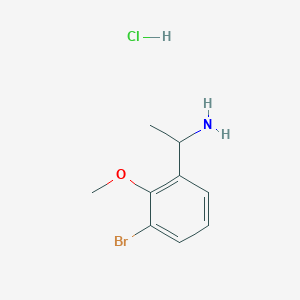


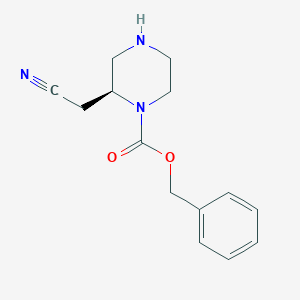
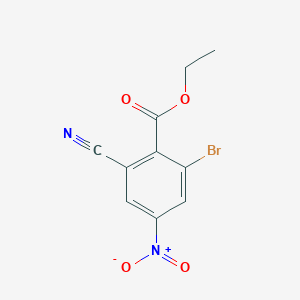
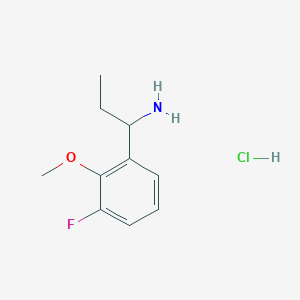
![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

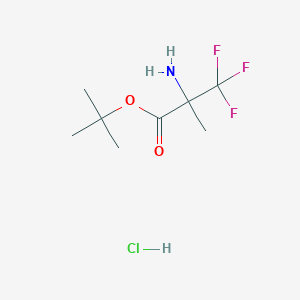
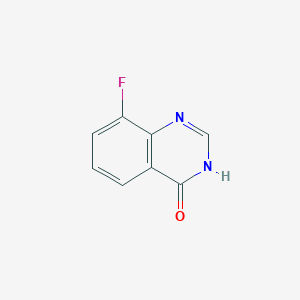
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)